N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves multiple steps. One common method includes the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications in treating infections and diseases caused by bacteria and fungi.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound can bind to bacterial enzymes, disrupting their normal function and inhibiting bacterial growth .
Comparison with Similar Compounds
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both sulfanyl and fluorophenyl groups. Similar compounds include:
4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione: This compound has a similar triazole core but different substituents, leading to variations in biological activity.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol:
Properties
CAS No. |
1033202-33-3 |
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Molecular Formula |
C12H15FN4O2S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H15FN4O2S2/c1-3-16-11(14-15-12(16)20)8-17(21(2,18)19)10-6-4-9(13)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,20) |
InChI Key |
YFVQCDPJEMIODI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
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